molecular formula C8H10I2N2O B1431558 4,5-Diiodo-1-(oxan-2-yl)pyrazole CAS No. 1403483-65-7

4,5-Diiodo-1-(oxan-2-yl)pyrazole

Cat. No. B1431558
CAS RN: 1403483-65-7
M. Wt: 403.99 g/mol
InChI Key: DXTLRUXAWBXFDB-UHFFFAOYSA-N
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Description

“4,5-Diiodo-1-(oxan-2-yl)pyrazole” is a chemical compound with the CAS Number: 1403483-65-7. It has a molecular weight of 403.99 and its IUPAC name is 4,5-diiodo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazoles in general can undergo a variety of reactions. For example, they can participate in [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 403.99 . It is typically stored at refrigerated temperatures .

Mechanism of Action

The mechanism of action of 4,5-Diiodo-1-(oxan-2-yl)pyrazole is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by reducing inflammation in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-Diiodo-1-(oxan-2-yl)pyrazole in lab experiments is its potential for use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a valuable tool for cancer researchers. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4,5-Diiodo-1-(oxan-2-yl)pyrazole. One area of research is to further understand the mechanism of action of this compound. Additionally, researchers can study the potential use of this compound in the treatment of other diseases, such as cardiovascular disease. Furthermore, researchers can explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. This compound has been synthesized using various methods and has shown promise in cancer research and the treatment of neurological disorders. While there are limitations to using this compound in lab experiments, further research can lead to a better understanding of its mechanism of action and potential use in the treatment of various diseases.

Scientific Research Applications

4,5-Diiodo-1-(oxan-2-yl)pyrazole has shown potential for various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4,5-diiodo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLRUXAWBXFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214587
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403483-65-7
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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